Ca-in-5g

Description

Properties

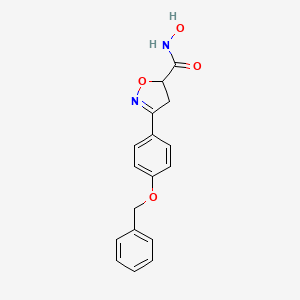

Molecular Formula |

C17H16N2O4 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

N-hydroxy-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C17H16N2O4/c20-17(18-21)16-10-15(19-23-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-9,16,21H,10-11H2,(H,18,20) |

InChI Key |

NXVZYEJQVDIBNN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CA-IN-5g; CA IN 5g; CAIN5g; |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of [Scientific Compound]?

An In-Depth Technical Guide to the Physicochemical Properties of Nirmatrelvir (PF-07321332)

Introduction

Nirmatrelvir, also known by its laboratory code PF-07321332, is an orally bioavailable antiviral medication developed by Pfizer.[1][2] It functions as a potent and reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[3] This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional nonstructural proteins.[2][4][5] By binding directly to the catalytic cysteine residue (Cys145) of Mpro, nirmatrelvir blocks this process, thereby halting viral replication.[1] It is the active pharmaceutical ingredient in PAXLOVID™, where it is co-administered with ritonavir.[5][6] Ritonavir, a strong CYP3A inhibitor, serves as a pharmacokinetic enhancer by slowing the metabolism of nirmatrelvir, which increases its plasma concentration and bioavailability.[1][5][7]

This guide provides a comprehensive overview of the known physicochemical properties of Nirmatrelvir, detailed experimental protocols for their determination, and visualizations of its mechanism of action.

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of Nirmatrelvir.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C23H32F3N5O4 | [1][4][8] |

| Molecular Weight | 499.53 g/mol | [1][8] |

| CAS Number | 2628280-40-8 | [4][8][9] |

| Appearance | White to off-white powder / White to beige powder | [8] |

| Storage Temperature | 2-8°C | |

| Polymorphism | Exhibits polymorphism | [8] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble / 2 mg/mL | [3][8] |

| DMSO | ≥23 mg/mL / 100 mg/mL (200.18 mM) / 2 mg/mL (clear) | [3][4] |

| Ethanol | 100 mg/mL / Soluble in dehydrated ethanol | [3][8] |

| Methanol | Freely soluble | [8] |

| Acetonitrile | Soluble | [8] |

| Ethyl Acetate | Sparingly soluble | [8] |

| tert-Butyl Methyl Ether | Slightly soluble | [8] |

| Heptane | Practically insoluble | [8] |

Table 3: Pharmacokinetic and In Vitro Activity

| Parameter | Value | Source(s) |

| Mechanism of Action | Reversible covalent inhibitor of SARS-CoV-2 Mpro | [3] |

| Binding Target | Catalytic Cysteine (Cys145) residue of Mpro | [1][3] |

| Inhibition Constant (Ki) | 3.11 nM / 0.933 nM (Wildtype Mpro) / 0.635 nM (Omicron Mpro) | [3][10] |

| IC50 | ~ 4 nM | |

| Protein Binding (Plasma) | 69% (when given with ritonavir) | [2] |

| Mean Volume of Distribution | 104.7 Liters (when given with ritonavir) | [2] |

| Mean Oral Clearance | 8.99 L/h (administered with ritonavir) | [2] |

| Elimination Route | Primarily renal elimination | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections describe the protocols used to determine key properties of Nirmatrelvir.

Determination of In Vitro Enzymatic Inhibition (Ki)

This protocol is based on methodologies described for evaluating the potency of Nirmatrelvir against the SARS-CoV-2 Mpro enzyme.[3][10]

Objective: To determine the inhibition constant (Ki) of Nirmatrelvir against wild-type and variant forms of SARS-CoV-2 Mpro.

Materials:

-

Purified recombinant SARS-CoV-2 Mpro enzyme

-

Nirmatrelvir (PF-07321332) stock solution (in DMSO)

-

Fluorogenic peptide substrate

-

Assay Buffer

-

Low-volume 384-well assay plates (black)

-

Plate reader capable of fluorescence measurement (Ex/Em of 340 nm/460 nm)

Procedure:

-

Enzyme-Inhibitor Incubation: The Mpro enzyme and Nirmatrelvir are pre-incubated. A typical setup involves mixing the enzyme (e.g., 2 µM) with the compound (e.g., 2 µM) in a 1:1 molar ratio in the assay buffer. This mixture is incubated for a set period (e.g., 20 minutes) at a controlled temperature to allow for binding.[3]

-

Dilution: The enzyme-inhibitor mixture is then significantly diluted (e.g., 50-fold) into the assay buffer. This step is crucial to prevent substrate competition during the pre-incubation phase and to reach final assay concentrations.[3]

-

Reaction Initiation: A small volume (e.g., 5 µL) of the diluted mixture is transferred to the wells of a 384-well plate. The enzymatic reaction is initiated by adding the fluorogenic peptide substrate (e.g., 5 µL of a 60 µM solution).[3]

-

Final Concentrations: The final reaction conditions are established, for example: 20 nM enzyme, 20 nM Nirmatrelvir, and 30 µM peptide substrate.[3]

-

Data Acquisition: The plate is immediately placed in a plate reader, and the fluorescence intensity is monitored over time at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[3] The rate of substrate cleavage is proportional to the fluorescence signal.

-

Data Analysis: The initial velocity of the reaction is calculated for different concentrations of the inhibitor. The Ki value is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

References

- 1. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 2. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 6. Understanding the science behind PAXLOVID | NextGen Global Brand site - Paxlovid [paxlovid.my]

- 7. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 [mdpi.com]

- 8. cdn.who.int [cdn.who.int]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of novel [Scientific Compound] derivatives.

An In-Depth Guide to the Synthesis and Characterization of Novel Benzimidazole Derivatives

Introduction

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to natural purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[] Benzimidazole derivatives are integral to numerous clinically approved drugs, demonstrating efficacy as antimicrobial, antiviral, anticancer, anthelmintic, and antihypertensive agents.[4][5][6] This wide range of biological activity has made the benzimidazole nucleus an indispensable anchor for the development of new therapeutic agents.[6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern synthetic strategies, detailed experimental protocols, and robust characterization techniques for novel benzimidazole derivatives.

Core Synthesis Methodologies

The most prevalent method for synthesizing the benzimidazole core involves the condensation of ortho-phenylenediamines (OPD) with either aldehydes or carboxylic acids.[7][8] Recent advancements focus on improving efficiency, yield, and environmental friendliness through novel catalysts and reaction conditions.

1. Condensation of o-Phenylenediamines with Aldehydes: This is a widely adopted approach due to the vast commercial availability of substituted aldehydes.[7] The reaction proceeds via a cyclocondensation, often followed by an oxidation step. Various catalytic systems have been developed to enhance this process, including:

-

Lewis Acids: Catalysts like Lanthanum Chloride (LaCl₃) and Erbium Triflate (Er(OTf)₃) facilitate the reaction under mild conditions, often at room temperature.[7][9]

-

Heterogeneous Catalysts: Engineered nanomaterials, such as MgO supported on dendritic fibrous nanosilica (MgO@DFNS) or cadmium oxide nanoparticles (CdO NPs), offer high efficiency and the advantage of being easily recoverable and recyclable.[1][10]

-

Green Chemistry Approaches: Methods utilizing ammonium chloride (NH₄Cl) in ethanol or reactions in deep eutectic solvents provide more environmentally benign alternatives to traditional methods.[9]

2. Phillips-Ladenburg Synthesis: This classic method involves the condensation of o-phenylenediamines with carboxylic acids (or their derivatives like esters and anhydrides) at high temperatures or in the presence of strong acids like hydrochloric acid.[9] Microwave-assisted protocols have been developed to significantly shorten reaction times.[9]

3. Intramolecular Cyclization: Alternative strategies involve the intramolecular cyclization of o-bromoaryl derivatives, catalyzed by copper(II) oxide nanoparticles, providing a ligand-free and efficient route to the benzimidazole scaffold.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for key synthesis reactions.

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles via Catalytic Condensation [10] This protocol utilizes a heterogeneous catalyst for the condensation of o-phenylenediamine with an aldehyde.

-

Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the desired aldehyde (1.2 mmol), and ethanol (5 mL).

-

Catalyst Addition: Add the engineered MgO@DFNS catalyst (10 wt%).

-

Reaction: Stir the mixture vigorously at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Catalyst Removal: Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be dried and reused.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted benzimidazole derivative.

Protocol 2: Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole [12][13]

-

Reactant Mixture: In a suitable flask, create a mixture of o-phenylenediamine (0.03 mol) and acetic acid (0.09 mol).

-

Acid Addition: Add 4N hydrochloric acid (20 mL) as the condensing agent.

-

Reaction: Reflux the mixture for 4-5 hours.

-

Product Precipitation: After cooling the reaction mixture to room temperature, carefully neutralize it by the gradual addition of concentrated ammonia solution until a precipitate forms.

-

Isolation and Purification: Collect the solid product by filtration and recrystallize it from 10% aqueous ethanol to yield pure 2-methyl-1H-benzimidazole.

Data Presentation: Synthesis and Biological Activity

Quantitative data from the synthesis and evaluation of novel benzimidazole derivatives are summarized below for comparative analysis.

Table 1: Synthesis and Antibacterial Activity of Novel Benzimidazole Derivatives (A1-A5) Data sourced from Abdullah et al. (2024). The compounds were synthesized by condensing 2-(4-hydroxyphenyl) benzimidazole with various aldehydes and amides.[1]

| Compound ID | Reactant Aldehyde/Amide | Yield (%) | Antibacterial Activity (Inhibition Zone, mm) vs. S. aureus (1000 mg/L) |

| A1 | p-nitro benzaldehyde | High | 23 |

| A2 | p-bromo benzaldehyde | High | 18 |

| A3 | Benzamide | High | 15 |

| A4 | Acetamide | High | 13 |

| A5 | (Derivative of A1) | High | 17 |

Table 2: DNA Binding Properties of Synthesized Benzimidazole Derivatives Data sourced from a 2019 study on novel DNA-targeting benzimidazoles.[14]

| Compound ID | Structure | DNA Binding Constant (Kb) (M-1) | Thermal Denaturation (ΔTm) (°C) |

| BM1 | 2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol | 1.9 x 105 | 4.96 |

| BM2 | 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol | 1.39 x 105 | - |

| BM3 | 4-chloro-2-(6-nitro-1H-benzo[d]imidazol-2-yl)phenol | 1.8 x 104 | - |

Characterization of Novel Derivatives

The unambiguous identification and confirmation of the structure of newly synthesized compounds are paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups present in the molecule, such as N-H stretching (around 3400 cm⁻¹) and C=N stretching of the imidazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.[15][16]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[15][16]

-

Melting Point Analysis: The melting point is a crucial physical property that indicates the purity of the synthesized compound. A sharp and defined melting point range is characteristic of a pure substance.

Visualization of Workflows and Pathways

General Synthesis Workflow The following diagram illustrates a typical workflow for the synthesis and purification of benzimidazole derivatives.

References

- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. benchchem.com [benchchem.com]

- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

- 13. japsonline.com [japsonline.com]

- 14. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Mechanism of action of [Scientific Compound] in cellular models.

An In-depth Technical Guide to the Mechanism of Action of Imatinib in Cellular Models

Introduction

Imatinib mesylate, a pioneering targeted cancer therapy, has fundamentally transformed the treatment landscape for specific malignancies, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] As a potent and selective tyrosine kinase inhibitor (TKI), its mechanism of action is centered on blocking the catalytic activity of key oncogenic drivers.[3] This technical guide provides a comprehensive examination of Imatinib's molecular mechanism in cellular models, detailing its interaction with primary targets, its impact on downstream signaling cascades, and the experimental protocols used to elucidate its activity.

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[3][4] By binding to the kinase domain, Imatinib stabilizes the inactive conformation of the enzyme, preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[5][6] This action effectively halts the signal transduction pathways that drive cellular proliferation and survival in susceptible cancer cells.[6][7] The primary targets of Imatinib include the BCR-ABL fusion protein and the receptor tyrosine kinases c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[8]

Core Signaling Pathways Targeted by Imatinib

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The molecular hallmark of CML is the Philadelphia chromosome, which produces the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[1][7] This oncoprotein is the primary driver of CML pathogenesis. Imatinib directly binds to the ATP-binding pocket of the ABL kinase domain, inhibiting its activity.[6][9] This blockade shuts down a network of downstream signaling pathways that are crucial for the leukemic phenotype, including:

-

RAS/MAPK Pathway: Controls gene transcription and cell proliferation.[7]

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[5][7]

-

JAK/STAT Pathway: Involved in cytokine signaling and cell proliferation.[7]

By inhibiting these pathways, Imatinib effectively induces apoptosis (programmed cell death) in BCR-ABL-positive cells.[6]

c-Kit Signaling Pathway

The c-Kit receptor is a tyrosine kinase crucial for the development of several cell types.[10] Mutations that lead to constitutive, ligand-independent activation of c-Kit are primary oncogenic drivers in the majority of GISTs. Imatinib inhibits this aberrant signaling by binding to the ATP-binding site of c-Kit.[11] This blocks the downstream activation of pathways like PI3K/AKT and MAPK, which are responsible for increased cell proliferation and survival.[10][11]

PDGFRA Signaling Pathway

Similar to c-Kit, the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) is a receptor tyrosine kinase that can harbor activating mutations, leading to oncogenic signaling.[12] These mutations are found in a subset of GISTs that are wild-type for c-Kit. Imatinib is also effective in these cases by inhibiting the constitutively active PDGFRA, thereby blocking downstream signaling pathways analogous to those activated by c-Kit and BCR-ABL.[6][12]

Quantitative Data Summary

The potency of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of a specific biological activity.

Table 1: Imatinib IC50 Values in BCR-ABL Positive Cell Lines

| Cell Line | BCR-ABL Status | Imatinib IC50 (µM) | Reference |

| K562 | Positive | ~0.25 - 0.35 | [1] |

| KU812 | Positive | ~0.2 | [1] |

| KCL22 | Positive | ~0.15 | [1] |

| JURL-MK1 | Positive | ~0.2 - 0.3 | [13] |

| MOLM-7 | Positive | ~0.2 - 0.3 | [13] |

Table 2: Imatinib Kinase Inhibition Profile

| Kinase Target | Assay Type | Imatinib IC50 (µM) | Reference |

| v-Abl | Cell-based | 0.6 | [14] |

| c-Kit | Cell-free | 0.1 | [14] |

| PDGFR | Cell-free | 0.1 | [14] |

| BCR-ABL | Purified Protein | 0.2 - 0.3 | [13] |

Experimental Protocols

The following protocols are foundational for assessing the mechanism and efficacy of Imatinib in cellular models.

In Vitro Kinase Assay for BCR-ABL Inhibition

This assay directly measures the ability of Imatinib to inhibit the enzymatic activity of the BCR-ABL kinase.

Objective: To determine the IC50 of Imatinib for BCR-ABL kinase activity.

Materials:

-

Recombinant active BCR-ABL kinase.

-

Kinase substrate (e.g., recombinant CRKL protein or a synthetic peptide).[15]

-

Imatinib stock solution (e.g., 10 mM in DMSO).

-

ATP solution (may include γ-³²P-ATP for radioactive detection).[1]

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).[15]

Procedure:

-

Prepare Imatinib Dilutions: Perform a serial dilution of the Imatinib stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).[15]

-

Kinase Reaction Setup: In a microplate well, combine the recombinant ABL kinase and the substrate in the kinase reaction buffer.[15]

-

Imatinib Incubation: Add the diluted Imatinib solutions to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[15]

-

Initiate Kinase Reaction: Start the reaction by adding ATP.[15]

-

Reaction Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.[15]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or SDS-PAGE loading buffer.[15]

-

Detection: Quantify substrate phosphorylation. This can be done via radioactive detection (³²P incorporation), or non-radioactively using an anti-phospho-substrate antibody in an ELISA or Western blot format.[1]

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the Imatinib concentration to determine the IC50 value.[15]

Cell Viability (MTT) Assay

This colorimetric assay measures the effect of Imatinib on the metabolic activity of cell lines, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of Imatinib that inhibits 50% of cell growth (GI50) in a cancer cell line (e.g., K562).

Materials:

-

BCR-ABL positive cell line (e.g., K562).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).[16]

-

Imatinib stock solution.

-

MTT solution (5 mg/mL in PBS).[16]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[15]

-

Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium and add them to the wells. Include a vehicle-only control (DMSO).[15][16]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[15]

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[16]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of viability. Plot the % viability against the log of the Imatinib concentration to determine the GI50/IC50 value.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imatinib | Cell Signaling Technology [cellsignal.com]

- 9. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]

- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Development of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, marketed as Gleevec®, represents a paradigm shift in cancer therapy, heralding the era of targeted treatments. This technical guide provides an in-depth chronicle of the discovery and development of Imatinib, from the foundational basic science that identified its molecular target to the comprehensive clinical trials that established its profound efficacy. We will explore the rational drug design process, detail key experimental protocols, present critical quantitative data in structured formats, and visualize the complex biological and developmental pathways involved. This document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Dawn of Targeted Cancer Therapy

Prior to Imatinib, the treatment of Chronic Myeloid Leukemia (CML) was largely non-specific and fraught with harsh side effects. The discovery of Imatinib was a landmark achievement, validating the principle of rational drug design and fundamentally altering the prognosis for CML patients.[1][2][3] The story of Imatinib begins with a crucial discovery in the 1960s: an abnormally short chromosome 22, dubbed the Philadelphia chromosome, was found in patients with CML.[1][3] This genetic anomaly was later identified as a reciprocal translocation between chromosomes 9 and 22, which creates a fusion gene known as BCR-ABL.[2][4]

This fusion gene encodes the Bcr-Abl protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of white blood cells characteristic of CML.[2][5] The constant "on" state of this kinase became the prime target for a new therapeutic strategy: a drug that could specifically inhibit its activity.[5][6] Imatinib was engineered to be that drug, a competitive inhibitor that binds to the ATP-binding site of the Bcr-Abl kinase, blocking its function and halting the downstream signaling that leads to leukemic cell growth.[5][7][8]

Preclinical Discovery and Optimization

The journey to Imatinib began in the late 1980s at Ciba-Geigy (now Novartis) with a high-throughput screening campaign to identify kinase inhibitors.[7][9] This effort led to the identification of a 2-phenylaminopyrimidine compound as a lead.[9] Through a process of rational drug design and chemical modification, this lead compound was optimized for potency and selectivity against the Abl kinase.[6][9] Key modifications included the addition of methyl and benzamide groups to enhance binding properties and the introduction of a polar N-methylpiperazine side chain to improve water solubility and oral bioavailability.[6][9] The resulting compound, initially designated STI571 and later named Imatinib, showed high selectivity for inhibiting the growth of Bcr-Abl-expressing cells.[6]

In Vitro Efficacy

Imatinib's potency was rigorously tested in a variety of preclinical in vitro assays. These studies were crucial in establishing its mechanism of action and selectivity. The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, was determined against various kinases and in different cell lines.

| Target / Cell Line | Assay Type | IC₅₀ Value (μM) | Reference |

| v-Abl Tyrosine Kinase | Cell-free Kinase Assay | 0.6 | [10] |

| PDGFR Tyrosine Kinase | Cell-free Kinase Assay | 0.1 | [10] |

| c-Kit Tyrosine Kinase | Cell-based Assay | ~0.1 | [10] |

| Bcr-Abl Expressing Cells | Cell Proliferation Assay | ~1.0 | [6] |

| K562 (CML Cell Line) | Cell Viability Assay | ~0.3 | [11][12] |

Signaling Pathway and Mechanism of Action

The Bcr-Abl fusion protein uncontrollably phosphorylates substrate proteins, activating multiple downstream signaling pathways that lead to increased cell proliferation and survival.[13][14] These pathways include the RAS/MAPK, JAK/STAT, and PI3K/AKT cascades.[13][14] Imatinib functions by binding to the ATP pocket of the Bcr-Abl kinase domain when it is in an inactive conformation, preventing ATP from binding.[8] This action blocks the phosphorylation of downstream substrates, effectively shutting down the aberrant signaling and inducing apoptosis in the cancer cells.[8][15]

Clinical Development

The remarkable preclinical results for Imatinib led to its rapid progression into clinical trials. Phase I trials began in June 1998 for CML patients who had failed previous therapies.[6][16] The outcomes were unprecedented, leading to an accelerated approval by the U.S. Food and Drug Administration (FDA) in May 2001, a mere two and a half years after the new drug application was submitted.[9][16]

The IRIS Trial: A Landmark Study

The pivotal Phase III trial for Imatinib was the International Randomized Study of Interferon and STI571 (IRIS).[17] This large-scale study compared the efficacy and safety of Imatinib with the then-standard therapy of interferon-alfa plus cytarabine in newly diagnosed CML patients.[16][18] The results were overwhelmingly in favor of Imatinib, establishing it as the new standard of care.[19][20]

| Outcome (at 18 months) | Imatinib Arm | Interferon + Cytarabine Arm | Reference |

| Complete Hematologic Response | 95.3% | 55.5% | [16] |

| Major Cytogenetic Response | 85.2% | 22.1% | [16] |

| Complete Cytogenetic Response | 76% | 14.5% | [17][18] |

| Freedom from Progression | ~92% | ~73% | [18] |

Long-term follow-up of the IRIS trial has continued to demonstrate the durable efficacy and safety of Imatinib.[19] After 10 years of follow-up, the estimated overall survival rate for patients in the Imatinib group was 83.3%.[19][20]

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of Imatinib was essential for optimizing its dosage and ensuring sustained therapeutic concentrations.

| Pharmacokinetic Parameter | Value | Reference |

| Absolute Bioavailability | 98% | [21] |

| Time to Peak Plasma Concentration | 2-4 hours | [22] |

| Terminal Elimination Half-life | ~18 hours | [21] |

| Plasma Protein Binding | ~95% | [21] |

| Metabolism | Primarily via CYP3A4/5 | [21][23] |

| Main Active Metabolite | CGP74588 (N-desmethyl derivative) | [21][24] |

| Excretion | Predominantly via bile/feces | [21] |

Clinical Development Workflow

The development of Imatinib followed a structured, yet accelerated, path from laboratory discovery to regulatory approval and post-market surveillance.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are summarized methodologies for key assays used in the evaluation of Imatinib.

Protocol: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of an inhibitor against the Bcr-Abl kinase.

-

Objective: To quantify the concentration of Imatinib required to inhibit 50% of Bcr-Abl kinase activity.

-

Materials: Recombinant Bcr-Abl enzyme, synthetic peptide substrate, [γ-³²P]ATP (radiolabeled ATP), Imatinib serial dilutions, kinase reaction buffer, phosphocellulose membrane, scintillation counter.

-

Methodology:

-

In a 96-well plate, combine the Bcr-Abl enzyme, peptide substrate, and varying concentrations of Imatinib in the kinase reaction buffer.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).[4]

-

Terminate the reaction using a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide.[4]

-

Wash the membrane to remove any unincorporated [γ-³²P]ATP.[4]

-

Quantify the radioactivity on the membrane using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition versus the log of the Imatinib concentration. Use non-linear regression to calculate the IC₅₀ value.[25]

-

Protocol: Clinical Trial Design (IRIS Study Synopsis)

This provides a high-level overview of the design for the pivotal Phase III IRIS trial.

-

Title: International Randomized Study of Interferon and STI571 (IRIS).

-

Objective: To compare the efficacy and safety of Imatinib versus interferon-alfa plus low-dose cytarabine in newly diagnosed adult patients with chronic phase CML.

-

Study Design: Multicenter, open-label, randomized, parallel-group trial.[19]

-

Patient Population: 1106 patients with newly diagnosed, Philadelphia chromosome-positive CML in the chronic phase.[16][18]

-

Inclusion/Exclusion Criteria: Key inclusion criteria included being within 6 months of diagnosis and having no prior treatment other than hydroxyurea or anagrelide. Key exclusion criteria involved significant organ dysfunction or prior treatment for CML.

-

Treatment Arms:

-

Primary Endpoint: Rate of major cytogenetic response at 18 months.

-

Secondary Endpoints: Rates of complete hematologic and complete cytogenetic response, time to progression, overall survival, and safety.

-

Crossover: Patients in the interferon arm were permitted to cross over to the Imatinib arm in cases of treatment failure, intolerance, or loss of response.[18][26]

Conclusion: A Legacy of Innovation

The development of Imatinib is a testament to the power of understanding the molecular basis of a disease and rationally designing a therapy to target it.[3] It transformed Chronic Myeloid Leukemia from a fatal diagnosis into a manageable chronic condition for the majority of patients.[1][5] The success of Imatinib not only provided a life-saving treatment but also served as a proof-of-concept that catalyzed the development of numerous other targeted therapies for a wide range of cancers.[1][2] The principles learned from its discovery, optimization, and clinical validation continue to guide and inspire the next generation of drug development professionals.

References

- 1. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 2. Evolution and intelligent design in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gleevec: Highlighting the Power of Rational Drug Design — Journal of Young Investigators [jyi.org]

- 4. benchchem.com [benchchem.com]

- 5. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imatinib - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Long-term prognostic significance of early molecular response to imatinib in newly diagnosed chronic myeloid leukemia: an analysis from the International Randomized Study of Interferon and STI571 (IRIS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancernetwork.com [cancernetwork.com]

- 19. 2minutemedicine.com [2minutemedicine.com]

- 20. ashpublications.org [ashpublications.org]

- 21. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinPGx [clinpgx.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. benchchem.com [benchchem.com]

- 26. High rates of durable response are achieved with imatinib after treatment with interferon α plus cytarabine: results from the International Randomized Study of Interferon and STI571 (IRIS) trial - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of Osimertinib and its Targets: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Compound of Interest: Osimertinib

Executive Summary

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has transformed the treatment landscape for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] In-silico modeling has been instrumental in understanding its binding mechanisms, predicting resistance, and guiding the development of next-generation inhibitors.[3] This guide provides a detailed examination of Osimertinib's molecular interactions, its effect on downstream signaling, quantitative efficacy data, and the computational and experimental protocols used to characterize its activity.

Osimertinib's Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation.[] In many NSCLC cases, activating mutations in the EGFR kinase domain lead to its constitutive activation, driving tumor growth.[5]

Key EGFR Mutations Targeted by Osimertinib:

-

Sensitizing Mutations: Exon 19 deletions and the L858R point mutation in exon 21 are the most common activating mutations that confer sensitivity to EGFR TKIs.[6]

-

Resistance Mutation (T790M): This "gatekeeper" mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[7][8] Osimertinib was specifically designed to be effective against tumors harboring the T790M mutation.[8]

Osimertinib acts as an irreversible inhibitor by forming a covalent bond with the Cysteine 797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[2] This action effectively blocks the downstream signaling pathways responsible for cancer cell proliferation and survival.[9]

In-Silico Modeling Approaches for Osimertinib

Computational methods are vital for elucidating the molecular interactions between Osimertinib and EGFR, understanding resistance mechanisms, and designing new inhibitors.[3]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (Osimertinib) when bound to a receptor (EGFR) to form a stable complex.[3] It is used to analyze binding modes, predict binding affinity, and screen virtual compound libraries. Docking studies have been crucial in validating how Osimertinib interacts with different EGFR mutants and in designing novel inhibitors to overcome further resistance mutations like C797S.[3][10]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the Osimertinib-EGFR complex over time.[11] These simulations help assess the stability of the binding pose predicted by docking, analyze conformational changes in the protein upon drug binding, and calculate binding free energies.[11][12] MD studies have been used to understand why mutations like C797S render Osimertinib ineffective and to explore the structural impact of other rare resistance mutations.[8][11]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.[13] For Osimertinib and related compounds, 3D-QSAR models have been developed to understand the structural features required for potent inhibition of mutant EGFR, guiding the design of new compounds with improved activity against resistant forms of the enzyme.[3]

Data Presentation: Quantitative Analysis of Osimertinib Activity

The efficacy of Osimertinib is quantified by various metrics, including inhibitory concentrations (IC50) against different EGFR mutants and clinical trial outcomes like progression-free survival (PFS).

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutants

| Cell Line | EGFR Mutation Status | Osimertinib Mean IC50 (nM) | Reference |

|---|---|---|---|

| PC-9 | Exon 19 deletion | <15 | [2] |

| H1975 | L858R / T790M | <15 | [2] |

| A431 | Wild-Type (overexpressed) | 480 - 1865 |[2] |

Table 2: Clinical Efficacy of Osimertinib in T790M-Positive NSCLC (AURA3 Trial)

| Efficacy Endpoint | Osimertinib Arm | Chemotherapy Arm | Hazard Ratio (95% CI) |

|---|---|---|---|

| Median PFS (months) | 10.1 | 4.4 | 0.30 (0.23 to 0.41) |

| Objective Response Rate (ORR) | 71% | 31% | N/A |

Source: Data adapted from clinical trial results.

Table 3: Clinical Efficacy of First-Line Osimertinib (FLAURA Trial)

| Efficacy Endpoint | Osimertinib Arm (months) | Gefitinib or Erlotinib Arm (months) | Hazard Ratio (95% CI) |

|---|---|---|---|

| Median PFS | 18.9 | 10.2 | 0.46 (0.37 to 0.57)[14] |

| Median Overall Survival | 38.6 | 31.8 | 0.80 (0.64 to 1.00)[14] |

Visualizing Molecular Interactions and Workflows

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2][6] Osimertinib blocks this activation at the source.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 10. rjptonline.org [rjptonline.org]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. cdn.who.int [cdn.who.int]

The Metabolic Journey of Isoniazid: A Technical Guide for Researchers

An In-depth Exploration of Isoniazid's Biotransformation, Associated Hepatotoxicity, and Key Experimental Methodologies

Isoniazid (INH), a cornerstone in the treatment of tuberculosis for over six decades, presents a complex metabolic profile that is intrinsically linked to both its therapeutic efficacy and its potential for adverse effects, most notably hepatotoxicity.[1][2] This technical guide provides a comprehensive overview of the metabolic pathways of isoniazid, the influence of genetic polymorphisms, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

The Core Metabolic Pathway of Isoniazid

The biotransformation of isoniazid primarily occurs in the liver and intestines, involving a series of enzymatic reactions that convert the parent drug into various metabolites.[2][3] The major pathways include acetylation, hydrolysis, and further downstream conversions.

Acetylation: The predominant metabolic route for isoniazid is N-acetylation, catalyzed by the genetically polymorphic N-acetyltransferase 2 (NAT2) enzyme.[1][2][4] This reaction converts isoniazid into acetylisoniazid (AcINH), a generally inactive metabolite.[3][5] The activity of NAT2 varies significantly among individuals, leading to distinct acetylator phenotypes: slow, intermediate, and rapid acetylators.[4][6] This genetic variability is a critical determinant of isoniazid's pharmacokinetic profile and toxicity.[4][6]

Hydrolysis: Isoniazid can also undergo hydrolysis by amidases to form isonicotinic acid (INA) and hydrazine (Hz).[3][7] Similarly, acetylisoniazid can be hydrolyzed to form acetylhydrazine (AcHz) and INA.[2][5]

Secondary Metabolism and Hepatotoxicity: The metabolites hydrazine and acetylhydrazine are of particular concern as they are implicated in isoniazid-induced hepatotoxicity.[3][5] These compounds can be further metabolized by cytochrome P450 enzymes, particularly CYP2E1, to form reactive intermediates.[1][4] These reactive metabolites can covalently bind to liver proteins and other macromolecules, leading to cellular damage and an inflammatory response.[1] Glutathione S-transferases (GSTs) play a role in detoxifying these reactive intermediates by conjugating them with glutathione.[1][2] Genetic variations in CYP2E1 and GST genes can also influence an individual's susceptibility to isoniazid-induced liver injury.[7][8]

Quantitative Data on Isoniazid Metabolism

The pharmacokinetic parameters of isoniazid and its primary metabolite, acetylisoniazid, are significantly influenced by the NAT2 genotype. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Isoniazid in Healthy Individuals Based on NAT2 Genotype

| NAT2 Phenotype | Cmax (μmol/L) | AUC0–24h (μmol·h·L−1) | Clearance (L/h) | Reference |

| Rapid Acetylators | 32.4 ± 13.7 | 55.2 ± 10.1 | 65 | [3] |

| Intermediate Acetylators | 42.6 ± 11.0 | 97.7 ± 16.7 | 35 | [3] |

| Slow Acetylators | 71.6 | 319.9 | 8 | [3] |

Data are presented as mean ± standard deviation where available.

Table 2: Incidence of Isoniazid-Induced Hepatotoxicity by NAT2 Acetylator Status

| NAT2 Phenotype | Incidence of Hepatotoxicity (%) | Odds Ratio (vs. Rapid/Intermediate ) | Reference |

| Rapid/Intermediate Acetylators | 4.9 - 22.7 | - | [8] |

| Slow Acetylators | 16.7 - 77.3 | 3.05 - 3.11 | [8][9] |

Experimental Protocols

Accurate assessment of isoniazid metabolism and its genetic determinants relies on robust experimental methodologies. This section details common protocols for metabolite quantification and genotyping.

Quantification of Isoniazid and its Metabolites by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for quantifying isoniazid and its metabolites in biological matrices.[1][10][11]

Sample Preparation (Plasma/Urine):

-

Protein Precipitation: For plasma samples, a simple protein precipitation step is often employed using organic solvents like acetonitrile or methanol.[1]

-

Dilution: Urine samples are typically diluted with purified water before analysis.[10]

-

Derivatization: For the analysis of volatile metabolites like hydrazine and acetylhydrazine by LC-MS/MS, a derivatization step using p-tolualdehyde can be performed to improve their chromatographic retention and detection.[1]

Chromatographic Conditions (General Example for HPLC):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10][12]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[2][12]

-

Detection: UV detection at a wavelength of approximately 254-274 nm.[10][12]

LC-MS/MS Conditions:

-

Ionization: Positive electrospray ionization (ESI+).[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][11]

NAT2 Genotyping by PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a widely used and cost-effective method for determining NAT2 genotypes.[7][13] This technique involves amplifying a specific region of the NAT2 gene and then digesting the PCR product with restriction enzymes that recognize specific single nucleotide polymorphisms (SNPs).

Protocol Outline:

-

DNA Extraction: Genomic DNA is extracted from whole blood samples.[1]

-

PCR Amplification: The region of the NAT2 gene containing the SNPs of interest is amplified using specific primers.

-

Restriction Enzyme Digestion: The PCR product is incubated with specific restriction enzymes (e.g., KpnI, TaqI, BamHI) that will cut the DNA only if a particular SNP is present.[7]

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose or polyacrylamide gel electrophoresis.[14]

-

Genotype Determination: The pattern of DNA fragments on the gel reveals the presence or absence of the specific SNPs, allowing for the determination of the NAT2 genotype and the corresponding acetylator phenotype.

Conclusion

A thorough understanding of the metabolic pathways of isoniazid is paramount for optimizing its therapeutic use and minimizing the risk of adverse drug reactions. The interplay between the primary metabolic enzymes, the generation of potentially toxic metabolites, and the significant influence of genetic polymorphisms in NAT2, CYP2E1, and GST creates a complex picture of drug disposition and response. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these intricate processes, ultimately contributing to the development of safer and more effective tuberculosis treatment strategies. By integrating pharmacokinetic and pharmacogenomic data, a more personalized approach to isoniazid therapy can be envisioned, leading to improved patient outcomes.

References

- 1. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System [mdpi.com]

- 3. Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy, safety, and pharmacokinetics of isoniazid affected by NAT2 polymorphisms in patients with tuberculosis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAT2 Acetylation Status Predicts Hepatotoxicity During Antituberculosis Therapy: Cumulative Risk Analysis of a Multiethnic Cohort [mdpi.com]

- 9. Isoniazid-induced liver injury risk level in different variants of N-acetyltransferase 2 (NAT2) polymorphisms: A literature review [pharmacia.pensoft.net]

- 10. eprints.nirt.res.in [eprints.nirt.res.in]

- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. NAT2 genotype guided regimen reduces isoniazid-induced liver injury and early treatment failure in the 6-month four-drug standard treatment of tuberculosis: A randomized controlled trial for pharmacogenetics-based therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling Paclitaxel: A Technical Guide to Structural Elucidation via NMR and X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography in the definitive structural elucidation of Paclitaxel (Taxol), a cornerstone of modern chemotherapy. We provide a detailed examination of the experimental protocols and data interpretation that empower researchers to characterize this complex diterpenoid, facilitating advancements in drug development, quality control, and manufacturing.

Introduction: The Structural Challenge of Paclitaxel

First isolated from the bark of the Pacific yew, Taxus brevifolia, Paclitaxel presented a formidable structural challenge due to its intricate, polycyclic taxane core and complex stereochemistry.[1] The initial structural assignment, a landmark achievement in natural product chemistry, was made possible only through the combined insights of both NMR and X-ray diffraction techniques.[2] NMR provided crucial information on the molecule's conformation in solution, while X-ray crystallography offered an unambiguous map of its three-dimensional atomic arrangement in the solid state.[3][4]

This guide will dissect the methodologies central to determining and verifying the structure of Paclitaxel, presenting the core data in a structured format and illustrating the logical workflows involved.

The Complementary Power of NMR and Crystallography

The structural determination of a complex molecule like Paclitaxel is rarely accomplished with a single technique. NMR and X-ray crystallography provide different, yet complementary, pieces of the structural puzzle.

-

NMR Spectroscopy probes the local chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) in solution. It excels at defining connectivity through covalent bonds and providing insights into the molecule's dynamic conformation in a physiologically relevant state.

-

X-ray Crystallography determines the precise spatial arrangement of atoms within a single crystal. It provides definitive information on bond lengths, bond angles, and stereochemistry in the solid state, yielding a static, high-resolution snapshot of the molecule.

The interplay between these techniques provides a comprehensive and validated molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in piecing together the complex framework of Paclitaxel. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for complete spectral assignment.[2][5]

Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring high-resolution 1D and 2D NMR spectra for Paclitaxel.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of purified Paclitaxel.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other solvents such as methanol-d₄ or DMSO-d₆ may be used, which will result in minor shifts in resonance frequencies.[6]

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (500 MHz Spectrometer): [5]

-

¹H NMR:

- Pulse Program: Standard single-pulse (e.g., zg30).

- Spectral Width: 12-15 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 2 seconds.

- Number of Scans: 16-32.

-

¹³C NMR:

- Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).

- Spectral Width: 220-250 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2 seconds.

- Number of Scans: 1024 or more, depending on concentration.

-

2D NMR (for full assignment): [1][5]

- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assigning quaternary carbons and connecting different spin systems.

3. Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct all spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (TMS at 0.00 ppm).

-

Integrate ¹H NMR signals for relative proton counts.

-

Systematically analyze 2D spectra to assign all proton and carbon signals and confirm the molecular structure.

NMR Data for Paclitaxel

The following tables summarize the definitive ¹H and ¹³C NMR chemical shifts for Paclitaxel, assigned based on published data from Chmurny et al. (1992).[2]

Table 1: ¹H NMR Chemical Shift Assignments for Paclitaxel in CDCl₃

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-2 | 5.68 | d | 7.1 |

| H-3 | 3.81 | d | 7.1 |

| H-5 | 4.98 | dd | 9.6, 2.1 |

| H-6α | 2.55 | m | |

| H-6β | 1.89 | m | |

| H-7 | 4.40 | m | |

| H-10 | 6.28 | s | |

| H-13 | 6.23 | t | 8.8 |

| H-14α | 2.40 | m | |

| H-14β | 2.25 | m | |

| Me-16 | 1.24 | s | |

| Me-17 | 1.14 | s | |

| Me-18 | 1.68 | s | |

| Me-19 | 1.94 | s | |

| H-2' | 4.80 | d | 2.5 |

| H-3' | 5.80 | dd | 8.8, 2.5 |

| NH | 6.94 | d | 8.8 |

| 4-OAc | 2.24 | s | |

| 10-OAc | 2.14 | s | |

| 2-OBz | 8.15, 7.51, 7.62 | m | |

| 3'-Ph | 7.50-7.35 | m | |

| 3'-NBz | 7.76, 7.50-7.35 | m |

Table 2: ¹³C NMR Chemical Shift Assignments for Paclitaxel in CDCl₃

| Position | δ (ppm) | Position | δ (ppm) |

| C-1 | 79.1 | C-17 | 26.8 |

| C-2 | 75.1 | C-18 | 14.8 |

| C-3 | 45.7 | C-19 | 22.6 |

| C-4 | 81.1 | C-20 | 76.5 |

| C-5 | 84.4 | C-1' | 172.8 |

| C-6 | 35.6 | C-2' | 73.1 |

| C-7 | 72.1 | C-3' | 55.1 |

| C-8 | 58.6 | 4-OAc (Me) | 21.0 |

| C-9 | 203.9 | 4-OAc (C=O) | 170.4 |

| C-10 | 75.6 | 10-OAc (Me) | 21.9 |

| C-11 | 133.7 | 10-OAc (C=O) | 169.9 |

| C-12 | 142.1 | 2-OBz (C=O) | 167.1 |

| C-13 | 72.5 | 3'-NBz (C=O) | 167.0 |

| C-14 | 35.7 | Aromatic C's | 127.1-138.2 |

| C-15 | 43.2 | ||

| C-16 | 20.8 |

X-ray Crystallography

While NMR provides solution-state data, X-ray crystallography gives an unambiguous, high-resolution picture of the molecule's solid-state conformation. The crystal structure of Paclitaxel was first reported by Mastropaolo et al. in 1995, revealing two independent molecules in the asymmetric unit, which highlighted different conformations of the C-13 side chain.[3][4]

Experimental Protocol for X-ray Crystallography

The following is a generalized protocol for the single-crystal X-ray diffraction of a small molecule like Paclitaxel.

1. Crystallization:

-

This is often the most challenging step. Paclitaxel crystals have been grown by slow evaporation from various solvent systems, such as dioxane/water or methanol/isopropyl alcohol.[3][7]

-

Dissolve purified Paclitaxel in a minimal amount of a suitable solvent.

-

Add a less-soluble "anti-solvent" dropwise until the solution becomes slightly turbid.

-

Allow the solution to stand undisturbed for several days to weeks for slow evaporation and crystal growth. The goal is to obtain a single crystal of sufficient size (>0.1 mm) and quality.

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Position the crystal in an intense, monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).

-

Collect a series of diffraction images as the crystal is rotated. Modern diffractometers use area detectors (like CCD or CMOS) to record the intensities and positions of thousands of reflections.[3]

3. Structure Solution and Refinement:

-

Process the raw diffraction data to integrate the reflection intensities and apply corrections.

-

Determine the unit cell dimensions and the crystal's space group.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data using least-squares methods until the model converges and best fits the data (indicated by low R-factors).

Crystallographic Data for a Paclitaxel Analog

The table below presents crystallographic data for a C2-acetate analog of Paclitaxel, which demonstrates the type of quantitative information obtained from a single-crystal X-ray diffraction experiment.[7]

Table 3: Crystallographic Data for 2-debenzoyl, 2-acetoxy Paclitaxel

| Parameter | Value |

| Chemical Formula | C₄₂H₅₁NO₁₄ |

| Formula Weight | 797.85 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.058(3) |

| b (Å) | 18.306(5) |

| c (Å) | 15.043(1) |

| β (°) | 97.09(1) |

| Volume (ų) | 2475.1(9) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.269 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| R(F) | 0.054 |

| wR(F) | 0.057 |

Mechanism of Action: A Structural Perspective

The precise three-dimensional structure of Paclitaxel is fundamental to its biological activity. Paclitaxel functions as a mitotic inhibitor by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for chromosome segregation during cell division. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death). Understanding this structure-activity relationship is critical for the design of new, more effective taxane-based anticancer agents.

Conclusion

The structural elucidation of Paclitaxel serves as a textbook example of the power of combining NMR spectroscopy and X-ray crystallography. NMR provides the essential framework of atomic connectivity and solution-state behavior, while crystallography delivers the definitive, high-resolution atomic coordinates. Together, they provide the complete, unambiguous structural data required by researchers and drug developers to understand, modify, and control this vital therapeutic agent. The detailed protocols and data presented in this guide offer a robust framework for the continued study and application of Paclitaxel and its derivatives.

References

- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 2. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal and molecular structure of paclitaxel (taxol) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal and molecular structure of paclitaxel (taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Crystal structure of 2-debenzoyl, 2-acetoxy paclitaxel (Taxol): conformation of the paclitaxel side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Psilocybin for Treatment-Resistant Depression

Introduction

Treatment-Resistant Depression (TRD) represents a significant clinical challenge, affecting a substantial portion of individuals with Major Depressive Disorder (MDD) who do not respond to at least two standard antidepressant treatments.[1] This condition leads to prolonged suffering and disability. In recent years, psilocybin, a classic psychedelic compound and the active ingredient in "magic mushrooms," has emerged as a promising therapeutic agent for TRD.[2][3] Administered in a controlled clinical setting with psychological support, psilocybin has been shown to induce rapid and sustained antidepressant effects.[4][5] This guide provides an in-depth overview of its mechanism of action, clinical efficacy, experimental protocols, and safety profile, intended for researchers and drug development professionals.

Mechanism of Action

Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin.[6] Psilocin's therapeutic effects are primarily mediated through its action as a non-selective serotonin receptor agonist, with a particularly high affinity for the serotonin 2A (5-HT2A) receptor.[7][8][9]

1.1. Receptor Signaling and Neuroplasticity

Activation of the 5-HT2A receptor is central to psilocybin's psychedelic and antidepressant effects.[7][9][10] This agonism initiates a cascade of intracellular events that are believed to "reset" pathological neural circuits associated with depression. Key downstream effects include:

-

Increased Glutamatergic Transmission: Psilocybin enhances signaling and disrupts functional connectivity within limbic system neurons, promoting both functional and structural plasticity in the prefrontal cortex.[10]

-

Promotion of Neurotrophic Factors: Studies indicate that psilocybin administration leads to an increase in Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and synaptogenesis.

-

Enhanced Neuroplasticity: The combined effects on glutamatergic and neurotrophic systems are thought to promote the growth of dendritic spines and synapses, leading to structural and functional changes in the brain that counteract the neural atrophy seen in chronic depression.[10]

1.2. Effects on Brain Network Connectivity

Functional magnetic resonance imaging (fMRI) studies have revealed that psilocybin profoundly alters brain network dynamics. It notably decreases the integrity of and connections within the Default Mode Network (DMN), a network of brain regions that is overactive in depression and associated with rumination and self-focused thought.[6][11] Simultaneously, psilocybin fosters greater global integration, increasing connections between brain regions that are normally segregated.[11] This leads to a more flexible and less entrenched state of brain function, which is thought to underlie the therapeutic window of opportunity following administration.[11]

Clinical Efficacy

The therapeutic potential of psilocybin for TRD has been evaluated in several phase 2 clinical trials. A landmark multicenter, randomized, double-blind trial by Goodwin et al. (2022) provides robust data on its efficacy and safety.[12] In this study, 233 participants with TRD were randomized to receive a single dose of psilocybin (25 mg, 10 mg, or 1 mg as a control) along with psychological support.[12][13]

The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 3. The 25 mg dose group showed a statistically significant and clinically meaningful reduction in depression scores compared to the 1 mg control group.[5][12]

Table 1: Efficacy Outcomes at Week 3 (Goodwin et al., 2022)

| Outcome Measure | 25 mg Psilocybin (n=79) | 10 mg Psilocybin (n=75) | 1 mg Psilocybin (Control, n=79) |

| Mean Change in MADRS Score | -12.0 | -7.9 | -5.4 |

| Difference vs. 1 mg (95% CI) | -6.6 (-10.2 to -2.9) | -2.5 (-6.2 to 1.2) | N/A |

| P-value vs. 1 mg | <0.001 | 0.18 | N/A |

| Response Rate (≥50% MADRS reduction) | 37% | 20% | 18% |

| Remission Rate (MADRS score ≤10) | 29% | 11% | 9% |

Data sourced from Goodwin et al., NEJM, 2022.[12]

At 12 weeks, a sustained response was observed in 20% of participants in the 25 mg group, compared to 10% in the 1 mg group.[4] These findings suggest that a single 25 mg dose of psilocybin can produce rapid and, for some patients, durable antidepressant effects.[4]

Experimental Protocols

Clinical trials investigating psilocybin therapy follow a structured protocol that emphasizes safety and psychological support. The process is generally divided into three distinct phases: preparation, administration (dosing), and integration.[3]

3.1. Study Design and Participant Criteria Most recent studies are randomized, double-blind, controlled trials.[12] Key inclusion criteria typically include:

-

Diagnosis: Adults (≥18 years) with a confirmed diagnosis of MDD (single or recurrent episode).[14]

-

Treatment Resistance: Failure to respond to at least two different classes of antidepressant medications for the current episode.[1]

-

Severity: A baseline MADRS total score indicating at least moderate depression (e.g., ≥20).[14]

3.2. Therapeutic Framework The administration of psilocybin is embedded within a framework of psychological support provided by trained therapists.

-

Preparation: Participants engage in several hours of preparatory meetings with two therapists.[15] These sessions are used to build rapport and trust, educate the participant about potential psychological experiences, and establish therapeutic intentions.[3]

-

Dosing Session: The participant receives a single dose of synthetic psilocybin (e.g., 25 mg) in a capsule in a specialized room designed to be calming and non-clinical.[2][13] The session lasts approximately 6-8 hours, during which the participant is encouraged to lie down, wear eyeshades, and listen to a curated music playlist, with two therapists present for support.[3][15]

-

Integration: In the days and weeks following the dosing session, participants attend integration sessions with the therapists. These sessions help them process insights, emotions, and experiences from the dosing day and translate them into meaningful changes in their lives.[1]

3.3. Outcome Measures

-

Primary Outcome: The change from baseline in a standardized depression rating scale, most commonly the MADRS.[12]

-

Secondary Outcomes: Measures of response and remission, changes in other depression scales (e.g., QIDS-SR), anxiety, and functional disability.[12]

Safety and Tolerability

Across clinical trials, psilocybin has been generally well-tolerated when administered in a medically supervised setting.[16] Adverse events are typically acute, transient, and psychological or somatic in nature.[12]

Table 2: Common Adverse Events (Goodwin et al., 2022)

| Adverse Event | 25 mg Psilocybin (n=79) | 10 mg Psilocybin (n=75) | 1 mg Psilocybin (Control, n=79) |

| Headache | 70% | 59% | 44% |

| Nausea | 43% | 29% | 15% |

| Dizziness | 32% | 23% | 22% |

| Fatigue | 29% | 25% | 20% |

Data reflects events occurring on the day of administration or the following day.[12][13]

Suicidal ideation or behavior and self-injury were reported in all dose groups, which is not uncommon in studies involving participants with TRD.[12][13] There were no significant differences in these events between the treatment and control arms, and most instances occurred more than a week after the dosing session.[4][13]

Conclusion and Future Directions

The current body of evidence from phase 2 trials strongly suggests that a single dose of psilocybin, when administered with psychological support, can produce rapid, significant, and durable antidepressant effects in individuals with TRD.[4] The compound's novel mechanism, which promotes neuroplasticity and alters brain network function, distinguishes it from conventional antidepressants.[11]

The findings are promising, and larger, pivotal phase 3 trials are currently underway to confirm the efficacy and safety of psilocybin-assisted therapy.[4][14] Successful outcomes from these trials could lead to regulatory approval and establish psilocybin as a new, paradigm-shifting treatment for one of the most challenging conditions in psychiatry.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. uchealth.org [uchealth.org]

- 3. Psilocybin for treatment-resistant depression without psychedelic effects: study protocol for a 4-week, double-blind, proof-of-concept randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of psilocybin therapy for treatment-resistant depression: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Largest trial to date shows that psilocybin reduces depression symptoms | King's College London [kcl.ac.uk]

- 6. Psilocybin - Wikipedia [en.wikipedia.org]

- 7. Molecular Mechanisms of Psilocybin and Implications for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of psilocybin in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psilocybin as Transformative Fast‐Acting Antidepressant: Pharmacological Properties and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming Depression with 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Psilocybin Rewires the Brain for People with Depression | UC San Francisco [ucsf.edu]

- 12. Single-Dose Psilocybin for a Treatment-Resistant Episode of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmj.com [bmj.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. hopkinsmedicine.org [hopkinsmedicine.org]

- 16. Psilocybin-Assisted Therapy for Depression · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

[Scientific Compound]'s role in [biological process] signaling pathways.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role of Rapamycin, a macrolide compound, in the mechanistic Target of Rapamycin (mTOR) signaling pathways. It covers the core mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for pathway analysis, and visual representations of the key pathways and workflows.

Introduction to Rapamycin and mTOR

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR integrates signals from various upstream stimuli, including growth factors, nutrients, energy levels, and stress, to control fundamental cellular processes.[3] It functions as the catalytic subunit in two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3]

-

mTORC1: Composed of mTOR, Raptor, and mLST8, this complex is sensitive to Rapamycin.[4][5] It regulates processes like protein synthesis, ribosome biogenesis, and autophagy.[1][4]

-

mTORC2: Contains mTOR, Rictor, mSin1, and mLST8. It is considered largely insensitive to acute Rapamycin treatment and is involved in regulating the actin cytoskeleton and activating kinases like Akt.[4][6]

Rapamycin, also known as Sirolimus, is a potent and specific inhibitor of mTOR.[7] Its discovery and study have been instrumental in elucidating the mTOR signaling network.[6] Clinically, it is used as an immunosuppressant and has been extensively investigated for its anti-cancer properties.[4]

Mechanism of Action

Rapamycin exerts its inhibitory effect on mTORC1 through an allosteric mechanism.[6][] It does not bind directly to the mTOR kinase domain. Instead, it first forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[2][9][10] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is located near the kinase domain.[4][][10] This binding event is thought to induce a conformational change that destabilizes the mTOR-Raptor interaction, thereby preventing mTORC1 from accessing and phosphorylating its downstream substrates.[10]

Quantitative Data: Inhibitory Activity of Rapamycin

The inhibitory potency of Rapamycin on mTORC1 signaling is often measured by its half-maximal inhibitory concentration (IC50). This value can vary significantly depending on the cell line, experimental conditions, and the specific downstream substrate being measured.[10] One of the most common readouts for mTORC1 activity is the phosphorylation of Ribosomal protein S6 kinase 1 (S6K1) at threonine 389 (T389).

| Cell Line | Assay Target | IC50 Value (nM) | Reference |

| T-cell line | IL-2 induced S6K activation | 0.05 nM | [4] |

| Various Cancer Cell Lines | S6K1 phosphorylation (T389) | < 1 nM to ~100 nM | [10] |

| MCF-7 (Breast Cancer) | Cell Proliferation ([3H]-thymidine) | ~1-10 nM (Approx. from graph) | [11] |

| HEK293FT Cells | Proteome/Transcriptome Changes | 20 nM (Concentration used) | [9][12] |

Note: The presented data is a representative summary based on published findings. Actual quantitative results may vary.

Signaling Pathway and Mechanism Diagram

The following diagram illustrates the canonical PI3K/Akt/mTORC1 signaling pathway and the mechanism of inhibition by Rapamycin. Growth factor signaling activates PI3K and Akt, which in turn phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC1/2). This relieves the inhibition on the small GTPase Rheb, allowing it to activate mTORC1. Rapamycin, in complex with FKBP12, directly binds to mTOR within the mTORC1 complex to allosterically inhibit its kinase activity.

Experimental Protocols

A common method to assess the activity of the mTORC1 pathway and the efficacy of inhibitors like Rapamycin is to measure the phosphorylation status of its downstream targets, such as S6K1, via Western Blotting.

Protocol: Western Blot Analysis of S6K1 Phosphorylation